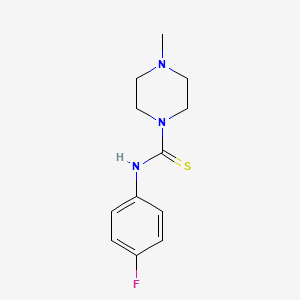
5-(1-methylethylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-methylethylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of experimental settings.
Mecanismo De Acción
The mechanism of action of 5-(1-methylethylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways within cells. This compound has been found to modulate the activity of various proteins and enzymes, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
Studies have shown that 5-(1-methylethylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one exhibits a range of biochemical and physiological effects. This compound has been found to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to exhibit anti-tumor effects, suggesting that it may have potential as a cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(1-methylethylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one in lab experiments is its broad range of biological activities. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial effects, making it a versatile tool for researchers. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are many potential future directions for research involving 5-(1-methylethylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one. One area of interest is the development of new therapeutic agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential applications in various disease states. Finally, research is needed to optimize the synthesis method for this compound, in order to facilitate its use in larger-scale experiments.
Métodos De Síntesis
The synthesis of 5-(1-methylethylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one typically involves the reaction of 4-morpholinecarbothioamide with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then subjected to further reactions to yield the final compound.
Aplicaciones Científicas De Investigación
5-(1-methylethylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.
Propiedades
IUPAC Name |
2-morpholin-4-yl-5-propan-2-ylidene-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-7(2)8-9(13)11-10(15-8)12-3-5-14-6-4-12/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWKDPJSYJJRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)N=C(S1)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropylidene-2-morpholin-4-yl-thiazol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B5887633.png)

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5887652.png)


![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3-methoxyphenyl)methanone](/img/structure/B5887680.png)
![4-(1-azepanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5887693.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperidine](/img/structure/B5887708.png)

![N-ethyl-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5887725.png)


![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5887744.png)
methylene diacetate](/img/structure/B5887748.png)